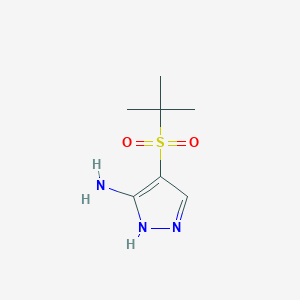

Pyrazol-5-amine, 4-tert-butylsulfonyl-

Description

Significance of the Pyrazole (B372694) Scaffold in Heterocyclic Chemistry Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. vulcanchem.commdpi.com Its prevalence in a vast array of biologically active compounds underscores its importance as a "privileged scaffold" in drug discovery. mdpi.com Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The structural versatility of the pyrazole nucleus allows for the synthesis of a diverse library of compounds with tailored electronic and steric properties, making it a highly attractive framework for medicinal chemists. vulcanchem.com This adaptability has led to the incorporation of the pyrazole motif in numerous commercially successful pharmaceuticals.

Importance of Sulfonyl Functionalities in Contemporary Organic Synthesis and Molecular Design

The sulfonyl group (-SO2-) is a powerful and versatile functional group in modern organic synthesis and molecular design. Its unique physicochemical properties, including its strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor, make it a valuable component in the construction of complex molecules. researchgate.net In medicinal chemistry, the incorporation of a sulfonyl moiety can significantly influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. researchgate.net Sulfonamides, a key class of sulfonyl-containing compounds, are present in a wide range of therapeutic agents, highlighting the group's importance in the development of new drugs. Furthermore, sulfonyl groups serve as important intermediates and directing groups in a variety of organic transformations.

Rationale for Investigating the 4-tert-butylsulfonyl-Pyrazol-5-amine Chemical System

The specific chemical architecture of 4-tert-butylsulfonyl-Pyrazol-5-amine, which combines the pyrazole core with a tert-butylsulfonyl group at the 4-position and an amine group at the 5-position, provides a strong rationale for its investigation. The electron-withdrawing sulfonyl group at the C4 position is expected to modulate the electronic properties of the pyrazole ring, influencing its reactivity and the basicity of the adjacent amine group. The bulky tert-butyl group introduces significant steric hindrance, which can direct the regioselectivity of further reactions and influence the conformational preferences of the molecule.

The 5-amino-4-sulfonyl pyrazole framework is of particular interest in pharmaceutical research. The sulfonyl group can act as a mimic of the transition state of enzymatic reactions, suggesting potential applications as enzyme inhibitors, such as protease or kinase inhibitors. vulcanchem.com The amino group provides a convenient handle for further synthetic elaboration, allowing for the construction of more complex molecular architectures and the exploration of structure-activity relationships. The combination of these features makes 4-tert-butylsulfonyl-Pyrazol-5-amine a promising building block for the discovery of novel therapeutic agents.

Overview of Academic Research Scope and Methodological Framework

Academic research into 4-tert-butylsulfonyl-Pyrazol-5-amine and related 4-sulfonylated pyrazol-5-amines generally encompasses several key areas. The primary focus is often on the development of efficient and scalable synthetic methodologies. This includes the exploration of novel reaction pathways, optimization of reaction conditions, and the expansion of substrate scope.

A significant aspect of the research involves the thorough characterization of the synthesized compounds. A suite of analytical techniques is typically employed to confirm the structure and purity of the target molecule. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the N-H stretch of the amine and the symmetric and asymmetric stretches of the sulfonyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the compound.

X-ray Crystallography: In some cases, single-crystal X-ray diffraction is used to determine the three-dimensional structure of the molecule in the solid state.

Furthermore, the research scope often extends to the investigation of the compound's potential applications. In the context of medicinal chemistry, this involves screening for biological activity against various targets, such as kinases or other enzymes. This can involve both in vitro enzymatic assays and cell-based assays to assess potency and cellular effects. Computational studies, such as molecular docking, may also be employed to predict and rationalize the binding of the compound to its biological target.

Detailed Research Findings

While specific academic publications solely focused on 4-tert-butylsulfonyl-Pyrazol-5-amine are not extensively available in the public domain, information from chemical suppliers and the broader literature on related compounds allows for a composite understanding of its properties and synthesis.

Synthetic Methodologies

The synthesis of 4-sulfonylated pyrazol-5-amines can be approached through several synthetic strategies. Based on analogous reactions, two primary routes for the preparation of 4-tert-butylsulfonyl-Pyrazol-5-amine can be proposed:

| Method | Key Reagents | General Conditions | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Direct Sulfonylation | A suitable 5-aminopyrazole precursor, tert-butylsulfonyl chloride ((CH₃)₃CSO₂Cl), and a base (e.g., triethylamine). | Typically carried out in an inert solvent like dichloromethane (B109758) at or near room temperature. | Potentially a straightforward, one-step process from a readily available starting material. | Controlling regioselectivity can be challenging; potential for N-sulfonylation as a side reaction. |

| Cyclization of a Sulfonylated Precursor | A β-ketonitrile containing a tert-butylsulfonyl group and hydrazine (B178648). | Condensation reaction, often heated in a suitable solvent like ethanol (B145695). | Can provide good control over the substitution pattern of the resulting pyrazole. | The synthesis of the sulfonylated β-ketonitrile precursor may require multiple steps. |

A recent silver-catalyzed cascade reaction of 1,2-diaza-1,3-dienes with sulfinate salts has also been reported as an efficient method for synthesizing 5-amino-4-sulfonyl pyrazoles, offering a novel approach to this class of compounds. researchgate.net

Physicochemical and Spectroscopic Data

Based on available data for 4-tert-butylsulfonyl-Pyrazol-5-amine, the following properties can be summarized: vulcanchem.com

Solubility: The compound is expected to have moderate solubility in polar aprotic solvents such as DMSO and DMF, with limited solubility in water due to the hydrophobic tert-butyl group.

Thermal Stability: The presence of the sulfonyl moiety is anticipated to confer good thermal stability.

Key spectroscopic features would include: vulcanchem.com

| Technique | Expected Key Signals |

|---|---|

| ¹H NMR | A singlet for the nine protons of the tert-butyl group, a singlet for the proton at the C3 position of the pyrazole ring, and a broad singlet for the two protons of the amine group. |

| IR | A characteristic N-H stretching vibration for the amine group and strong asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl group. |

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylsulfonyl-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2S/c1-7(2,3)13(11,12)5-4-9-10-6(5)8/h4H,1-3H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZOEVOVCQDFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(NN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Tert Butylsulfonyl Pyrazol 5 Amine and Its Analogs

General Synthetic Routes to Pyrazol-5-amine Derivatives

The construction of the pyrazol-5-amine scaffold is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These approaches typically involve the condensation of a hydrazine (B178648) source with a three-carbon building block containing appropriate functional groups to facilitate cyclization.

Reactions Involving β-Ketonitriles and Hydrazines

One of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. vulcanchem.commdpi.com This reaction proceeds through an initial nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leads to the formation of the 5-aminopyrazole ring system. vulcanchem.commdpi.com

The reaction is generally robust and tolerates a wide variety of substituents on both the β-ketonitrile and the hydrazine, allowing for the synthesis of a diverse library of pyrazol-5-amine derivatives. The regioselectivity of the cyclization can be influenced by the nature of the substituents and the reaction conditions.

Synthesis from Malononitrile (B47326) and its Derivatives

Malononitrile and its derivatives serve as valuable precursors for the synthesis of various pyrazole (B372694) structures, including 5-aminopyrazoles. The reaction of malononitrile dimer with hydrazine hydrate, for instance, has been reported to produce 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. beilstein-journals.org The reactivity of the methylene (B1212753) group in malononitrile derivatives allows for condensation reactions with various electrophiles, expanding the scope of accessible pyrazole analogs. Three-component reactions involving malononitrile, an aldehyde, and a hydrazine are also utilized to construct the pyrazole ring in a single step. researchgate.net

Miscellaneous Established Synthetic Pathways for 5-Aminopyrazoles

Beyond the classical methods involving β-ketonitriles and malononitrile, several other synthetic strategies have been developed for the preparation of 5-aminopyrazoles. These include the treatment of active methylene compounds like ethyl cyanoacetate (B8463686) with hydrazonoyl halides in the presence of a base. vulcanchem.commdpi.com Another approach involves the cyclization of thioacetals of malononitrile with hydrazine, which proceeds with the loss of a methylthio group. vulcanchem.commdpi.com The versatility of these methods allows for the introduction of a wide range of functional groups onto the pyrazole core, catering to the specific needs of the target molecule.

Strategies for Introducing the Sulfonyl Moiety at the Pyrazole C4-Position

The introduction of a sulfonyl group at the C4 position of the pyrazole ring is a key step in the synthesis of 4-tert-butylsulfonyl-pyrazol-5-amine. This can be achieved either by functionalizing a pre-formed pyrazole ring or by incorporating the sulfonyl group into one of the precursors before the cyclization reaction.

Direct C-H Functionalization Approaches on Pyrazole Rings

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. While direct C-H sulfonylation of pyrazoles at the C4 position is an area of ongoing research, related methodologies provide a proof of concept. For instance, palladium-catalyzed direct C-H functionalization has been successfully employed for the alkenylation of pyrazoles. nih.gov The direct sulfonylation of anilines using sulfinate salts under photoredox catalysis highlights the potential for similar transformations on electron-rich heterocyclic systems like 5-aminopyrazoles. derpharmachemica.com The electron-donating nature of the amino group at the C5 position would likely activate the C4 position towards electrophilic attack, making direct sulfonation a plausible synthetic route.

A direct sulfonation approach for a related compound is summarized in the table below.

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Direct sulfonation | (CH₃)₃CSO₂Cl, Et₃N | CH₂Cl₂ | 25 | 58–72 |

Cyclization Reactions with Precursors Bearing Sulfonyl Groups

An alternative and often more regioselective strategy involves the use of precursors that already contain the desired sulfonyl group. This approach ensures the placement of the sulfonyl moiety at the C4 position during the ring-forming step. One such method is the reaction of a β-ketosulfone with a hydrazine. The general principle of pyrazole synthesis from 1,3-dicarbonyl compounds and their analogs suggests that a β-ketosulfone could react with hydrazine to yield the corresponding 4-sulfonylpyrazole.

Another viable precursor is a malononitrile derivative bearing a sulfonyl group at the central carbon. For instance, 2-(tert-butylsulfonyl)malononitrile could, in principle, react with hydrazine to directly form 4-tert-butylsulfonyl-pyrazol-3,5-diamine, which could then be further functionalized if necessary.

A potential oxidative coupling approach is outlined in the following table.

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Oxidative coupling | CuI, TBHP, (CH₃)₃CSO₂NHNH₂ | EtOH | 50 | 45–63 |

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of substituted pyrazoles is highly dependent on the precise control of reaction conditions to maximize product yield and ensure high regioselectivity. Key parameters that are frequently optimized include solvent, temperature, catalysts, and the stoichiometry of reactants.

Traditional methods for pyrazole synthesis often involve the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines. nih.gov The choice of solvent can significantly influence the reaction's outcome. For instance, studies have shown that using aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) in an acidic medium can lead to better yields and higher regioselectivity compared to conventional reactions in polar protic solvents like ethanol (B145695). nih.gov This is particularly true for the reaction of aryl hydrazine hydrochlorides with 1,3-diketones, where selectivity can improve from equimolar mixtures of regioisomers in ethanol to a 98:2 ratio in favor of the desired isomer in N,N-dimethylacetamide. nih.gov

Temperature is another critical factor. A temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and N-tosyl-pyrazoles. nih.gov By simply adjusting the reaction temperature, the process can be steered towards the desired product in moderate to excellent yields without the need for transition-metal catalysts or oxidants. nih.gov For example, a gram-scale synthesis of a 3,5-diphenyl-1H-pyrazole derivative was achieved with a 93% yield in ethanol at 95 °C. nih.gov

The use of flow chemistry offers enhanced control over reaction parameters, leading to faster, safer, and more reproducible syntheses. galchimia.com In a two-stage flow synthesis of pyrazoles from acetophenones, the optimization of temperature and residence time was crucial. The first step, forming an enaminone intermediate, was optimized at 170 °C with a 10-minute residence time. galchimia.com This continuous setup allows for rapid optimization and can accommodate conditions not easily achievable in batch chemistry. galchimia.com

Catalysts also play a pivotal role. While many syntheses proceed under acidic or basic conditions, various catalysts, including nano ZnO, L-proline, and ionic liquids, have been employed to improve reaction efficiency, particularly in multi-component reactions. researchgate.net

The table below summarizes the optimization of various parameters for pyrazole synthesis.

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference |

|---|---|---|---|---|---|

| Solvent | Ethanol | Equimolar regioisomers | N,N-Dimethylacetamide | 98:2 regioselectivity | nih.gov |

| Temperature | Lower Temperature | Favors N-tosyl-pyrazole | 95 °C | Favors pyrazole (up to 95% yield) | nih.gov |

| Catalyst | None (Thermal) | Standard reaction rates | Nano ZnO / L-proline | Improved yields in MCRs | researchgate.net |

| Methodology | Batch Chemistry | Standard process | Flow Chemistry | Faster, safer, higher yields | galchimia.com |

Stereoselective Synthesis and Application of Chiral Auxiliaries in Pyrazole Chemistry

The development of asymmetric methods for synthesizing chiral pyrazole derivatives is of significant interest, particularly for applications in medicinal chemistry. One of the most effective strategies involves the use of chiral auxiliaries. numberanalytics.com These are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction towards the formation of a specific stereoisomer. numberanalytics.com

A notable example in pyrazole chemistry is the use of tert-butanesulfinamide as a chiral auxiliary. rsc.orgrsc.org This approach has been successfully applied to the asymmetric synthesis of novel pyrazole derivatives that act as potent PDE4 inhibitors. rsc.orgrsc.org The synthesis involves several key steps:

Preparation of a Chiral Sulfinimine : The process begins with the condensation of a chiral tert-butanesulfinamide (either the (R)- or (S)-enantiomer) with an aldehyde to form a chiral sulfinimine. rsc.orgrsc.org

Stereoselective Addition : A nucleophile, such as 4-picolyl lithium, is added to the chiral sulfinimine. The bulky tert-butanesulfinyl group directs the addition to one face of the C=N double bond, establishing the desired stereocenter. rsc.orgrsc.org

Further Transformations : Following the stereoselective addition and subsequent removal of the sulfinyl group, the resulting chiral amine is transformed into a cis-type enaminone. rsc.orgrsc.org

Pyrazole Ring Formation : The final pyrazole ring is constructed through N-amination of the enaminone followed by dehydro-cyclization. rsc.orgrsc.org

The reactivity of pyrazolin-5-ones has also been exploited for the asymmetric synthesis of highly functionalized pyrazole derivatives using both organocatalysts and metal catalysts. rwth-aachen.de These methods often involve the nucleophilic addition of the pyrazolin-5-one to various electrophiles, where the catalyst and its chiral ligands control the stereochemical outcome. rwth-aachen.de

Table 2: Application of Chiral Auxiliaries in Pyrazole Synthesis

| Chiral Auxiliary | Key Reaction Step | Stereochemical Outcome | Application | Reference |

|---|---|---|---|---|

| (R)- or (S)-tert-butanesulfinamide | Addition of 4-picolyl lithium to a chiral sulfinimine | High diastereoselectivity | Synthesis of chiral PDE4 inhibitors | rsc.orgrsc.org |

Green Chemistry Principles in the Synthesis of 4-tert-butylsulfonyl-Pyrazol-5-amine

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. researchgate.net This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-economical synthetic routes. researchgate.netnih.gov

Alternative Solvents and Solvent-Free Conditions: A primary focus of green pyrazole synthesis is the replacement of hazardous organic solvents. researchgate.net Water and ethanol, or aqueous ethanol mixtures, have emerged as preferred green solvents. nih.govacs.org Multi-component reactions (MCRs) for synthesizing pyrazole derivatives have been successfully carried out in water, offering advantages like short reaction times, excellent yields, and the elimination of toxic solvents. researchgate.netacs.org Solvent-free synthesis, often facilitated by grinding or neat reaction conditions, represents another important green strategy that reduces waste and simplifies product isolation. researchgate.netnih.gov

Energy-Efficient Methodologies: Microwave irradiation and ultrasound assistance are two key technologies that align with green chemistry principles by enhancing reaction rates and reducing energy consumption. nih.govnih.gov

Microwave-assisted synthesis accelerates reactions by directly interacting with polar molecules, leading to significantly shorter reaction times and often increased yields compared to conventional heating. nih.gov For example, a four-component synthesis of pyrano[2,3-c]pyrazoles was achieved efficiently using microwave irradiation in an eco-friendly water-ethanol solvent system. nih.gov

Ultrasound-assisted synthesis utilizes acoustic cavitation to promote reactions. A four-component reaction to produce dihydropyrano[2,3-c] pyrazoles at room temperature in an aqueous medium was catalyzed by cyanuric acid and 1-methyl imidazole (B134444) under ultrasound irradiation, demonstrating an efficient and simple operational procedure. researchgate.net In another example, the synthesis of pyrano[2,3-c]pyrazole derivatives using a Mn/ZrO2 catalyst under ultrasonication in aqueous ethanol yielded 98% of the product in just 10 minutes, compared to 83% yield in 1 hour via conventional methods. nih.gov

Multi-component Reactions (MCRs): MCRs are inherently green as they combine multiple reactants in a single pot to form a complex product, thereby maximizing atom economy and step economy. nih.gov This approach reduces the number of synthetic steps, minimizes the need for purification of intermediates, and consequently decreases waste generation. nih.gov The one-pot synthesis of various pyrazole-fused heterocycles often employs MCR strategies under green conditions. nih.govacs.org

The table below compares conventional and green synthetic methods for pyrazole derivatives.

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Pyrazoles

| Green Approach | Technique/Reagent | Advantages | Conventional Method | Reference |

|---|---|---|---|---|

| Benign Solvents | Water, Ethanol | Non-toxic, renewable, readily available | Organic solvents (e.g., DMF, Toluene) | researchgate.netnih.gov |

| Energy Efficiency | Microwave Irradiation | Shorter reaction times, increased yields | Conventional reflux/heating | nih.govnih.gov |

| Energy Efficiency | Ultrasound Sonication | Room temperature reactions, rapid, high yields (98% in 10 min) | Conventional stirring (83% in 1 h) | researchgate.netnih.gov |

| Atom Economy | Multi-component Reactions | One-pot synthesis, reduced waste, step economy | Step-wise synthesis with intermediate isolation | nih.govacs.org |

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butylsulfonyl Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. Through the analysis of one- and two-dimensional spectra, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity and spatial relationships of atoms within the 4-tert-butylsulfonyl-Pyrazol-5-amine molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For 4-tert-butylsulfonyl-Pyrazol-5-amine, the spectrum is characterized by distinct signals corresponding to the different proton-containing groups. In a typical deuterated solvent like DMSO-d₆, the tert-butyl group is expected to present as a sharp singlet due to the magnetic equivalence of its nine protons. The amine group protons would likely appear as a broader singlet, and the lone proton on the pyrazole (B372694) ring would also be a singlet.

Experimental data reported for this compound align with these expectations, showing a singlet at approximately 1.42 ppm for the tert-butyl group, a singlet at 6.12 ppm for the pyrazole C3-H, and a singlet at 7.85 ppm for the two protons of the amino group. vulcanchem.com

Table 1: ¹H NMR Spectral Data for 4-tert-butylsulfonyl-Pyrazol-5-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.42 | Singlet | 9H | -C(CH₃)₃ |

| 6.12 | Singlet | 1H | Pyrazole C3-H |

| 7.85 | Singlet | 2H | -NH₂ |

Solvent: DMSO-d₆, Frequency: 400 MHz

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For 4-tert-butylsulfonyl-Pyrazol-5-amine, five distinct signals are anticipated: two for the pyrazole ring carbons (C3, C4, and C5), one for the quaternary carbon of the tert-butyl group, and one for the methyl carbons of the tert-butyl group. The carbon attached to the sulfonyl group (C4) and the carbon bearing the amino group (C5) would be significantly influenced by these substituents. Based on analyses of similar pyrazole structures, the pyrazole carbons would appear in the aromatic region, while the aliphatic carbons of the tert-butyl group would be found upfield.

Table 2: Predicted ¹³C NMR Spectral Data for 4-tert-butylsulfonyl-Pyrazol-5-amine

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~23 | -C(CH₃)₃ |

| ~60 | -C(CH₃)₃ |

| ~100-110 | Pyrazole C3 |

| ~135-145 | Pyrazole C4 |

| ~150-160 | Pyrazole C5 |

Note: These are estimated values based on general principles and data from related structures.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other. In this molecule, with its isolated spin systems, significant COSY correlations are not expected, which in itself is a useful structural clue.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link the ¹H signal at 6.12 ppm to the pyrazole C3 carbon and the ¹H signal at 1.42 ppm to the tert-butyl methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would be expected from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the C4 of the pyrazole ring. The pyrazole C3-H proton would show correlations to C4 and C5 of the pyrazole ring, confirming the ring structure and substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. A NOESY spectrum could show spatial proximity between the pyrazole C3-H and the protons of the amino group, providing conformational information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For 4-tert-butylsulfonyl-Pyrazol-5-amine (C₇H₁₃N₃O₂S), the calculated exact mass would be confirmed with a very low margin of error (typically < 5 ppm).

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule under techniques like electrospray ionization (ESI) would likely involve:

Loss of the tert-butyl group ([M+H - 57]⁺), resulting in a prominent fragment.

Cleavage of the sulfonyl group.

Fragmentations characteristic of the pyrazole ring structure.

Analysis of these fragments allows for a piece-by-piece confirmation of the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of 4-tert-butylsulfonyl-Pyrazol-5-amine would display several key absorption bands.

The amine group (-NH₂) is typically identified by a pair of stretching vibrations in the region of 3300-3500 cm⁻¹. A reported spectrum indicates a strong N-H stretch at 3340 cm⁻¹. vulcanchem.com The sulfonyl group (-SO₂) characteristically shows strong asymmetric and symmetric stretching bands. Other important vibrations would include C-H stretches from the tert-butyl group and C=N/C=C stretches from the pyrazole ring.

Table 3: Key FTIR Absorption Bands for 4-tert-butylsulfonyl-Pyrazol-5-amine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3340 | N-H Stretch | Amine (-NH₂) |

| ~2960 | C-H Stretch | tert-Butyl |

| ~1600 | C=N/C=C Stretch | Pyrazole Ring |

| ~1320 | Asymmetric S=O Stretch | Sulfonyl (-SO₂) |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical compounds, providing a critical validation of a molecule's empirical formula. thermofisher.com This analytical method quantitatively determines the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), within a pure sample. eltra.comthermofisher.com The experimental results are then compared against the theoretical values calculated from the proposed molecular structure. A close agreement between the "found" and "calculated" percentages serves as strong evidence for the compound's elemental composition and purity. researchgate.net

For 4-tert-butylsulfonyl-Pyrazol-5-amine, the proposed molecular formula is C₇H₁₃N₃O₂S. Based on this formula, the theoretical elemental composition has been calculated. The validation of this formula is accomplished by subjecting a purified sample of the compound to combustion analysis. In this process, the sample is combusted in a stream of oxygen, converting the elements into simple gaseous products (CO₂, H₂O, N₂, and SO₂). eltra.compragolab.cz These gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD), to determine the precise amount of each element present. thermofisher.com

The theoretically calculated elemental percentages for the proposed structure are presented in the table below. Experimental validation requires that the values obtained from analysis fall within a narrow margin of these theoretical figures, typically ±0.4%, to confirm the empirical formula and rule out the presence of significant impurities. researchgate.net For related pyrazole derivatives, such as 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, published research shows a close correlation between the calculated (C 59.99%; H 6.20%; N 21.52%) and found (C 60.36%; H 6.42%; N 21.88%) values, illustrating the practical application of this validation step.

Table 1: Elemental Analysis Data for 4-tert-butylsulfonyl-Pyrazol-5-amine

| Element | Symbol | Theoretical % | Experimental % (Found) |

|---|---|---|---|

| Carbon | C | 41.36% | To be determined |

| Hydrogen | H | 6.45% | To be determined |

| Nitrogen | N | 20.67% | To be determined |

| Sulfur | S | 15.77% | To be determined |

| Oxygen | O | 15.74% | By difference |

Note: The molecular formula is C₇H₁₃N₃O₂S, with a molecular weight of 219.27 g/mol . The experimental values are determined via combustion analysis.

Ultimately, the successful alignment of experimental data with these calculated values is an indispensable component of the comprehensive spectroscopic and structural characterization of 4-tert-butylsulfonyl-Pyrazol-5-amine.

Mechanistic Investigations of 4 Tert Butylsulfonyl Pyrazol 5 Amine Chemical Reactivity

Elucidation of Reaction Pathways and Identification of Key Intermediates

The reactivity of 4-tert-butylsulfonyl-pyrazol-5-amine is governed by the interplay between the nucleophilic amino group and the electron-deficient pyrazole (B372694) ring. Several reaction pathways can be proposed based on reactions of analogous compounds.

Reactions at the Amino Group: The exocyclic amino group is a primary site for reactions with electrophiles. Due to the deactivating effect of the adjacent sulfonyl group on the ring, reactions such as acylation, sulfonylation, and condensation are expected to occur preferentially at the 5-amino position. scirp.orgmdpi.com For instance, in a condensation reaction with an aldehyde or ketone, the initial step would involve the nucleophilic attack of the amino group on the carbonyl carbon, leading to a hemiaminal intermediate . Subsequent dehydration would yield a Schiff base (imine) , a key intermediate for further functionalization. mdpi.com

Oxidative Coupling: Pyrazol-5-amines are known to undergo oxidative dehydrogenative coupling reactions, often catalyzed by metals like copper, to form azo compounds (dimers linked by a -N=N- bond) or fused heterocyclic systems. nih.govmdpi.com The reaction likely proceeds through a radical cation intermediate generated by the oxidation of the pyrazol-5-amine. The specific products formed would depend on the reaction conditions and the precise nature of the catalyst and oxidant used.

Electrophilic Substitution on the Ring: While the C4 position is the typical site for electrophilic attack in many 5-aminopyrazoles due to activation by the amino group, the presence of the bulky and strongly deactivating tert-butylsulfonyl group at this position renders it sterically hindered and electronically poor. beilstein-archives.org Therefore, electrophilic substitution at C4 is highly unlikely. Any potential electrophilic attack on the ring would be directed to the less-hindered C3 position, though this would still be a kinetically disfavored process compared to reactions at the amino group. The key intermediate in such a hypothetical reaction would be a resonance-stabilized cationic sigma complex, often referred to as a Wheland intermediate .

Analysis of the Influence of Substituents on Reaction Selectivity and Kinetics

The selectivity and kinetics of reactions involving 4-tert-butylsulfonyl-pyrazol-5-amine are dominated by the electronic properties of its two key substituents.

5-Amino Group: As a powerful π-electron donating group, the amino substituent strongly activates the pyrazole ring towards electrophilic attack, primarily at the C4 position. It also increases the basicity of the ring's pyridine-like nitrogen (N2).

4-tert-butylsulfonyl Group: This is a potent electron-withdrawing group (EWG) that functions through a strong negative inductive (-I) and negative mesomeric (-M) effect. Its influence is profound:

Deactivation of the Ring: It significantly reduces the electron density of the pyrazole ring, counteracting the activating effect of the amino group. This deactivation makes electrophilic substitution on the ring kinetically slower compared to pyrazoles bearing electron-donating groups. nih.gov

Reduced Nucleophilicity: The nucleophilicity of the C4 position is drastically diminished, effectively blocking it as a site for electrophilic attack.

Reduced Basicity: The sulfonyl group lowers the basicity of both the exocyclic amino group and the ring nitrogens, which can affect their ability to act as nucleophiles or be protonated in acidic media.

The net result of these competing effects is that the reaction selectivity is shifted away from the pyrazole ring and towards the 5-amino group. Reactions at the amino group, such as N-acylation or N-sulfonylation, would proceed as the primary pathway. The steric bulk of the tert-butyl moiety on the sulfonyl group may also play a role by sterically hindering the approach of reagents to the C4 and C5 positions.

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| -NH₂ (Amino) | C5 | Strongly Activating (Electron-Donating) | Increases nucleophilicity of the ring (especially C4) and the amino group itself. |

| -SO₂C(CH₃)₃ (tert-butylsulfonyl) | C4 | Strongly Deactivating (Electron-Withdrawing) | Decreases electron density of the entire ring, reduces basicity of N atoms and the amino group, and blocks C4 from electrophilic attack. |

Studies on Tautomerism and Isomerization Processes within the Pyrazole Ring System

Substituted pyrazoles are known to exist as a mixture of tautomers, and the position of the equilibrium is sensitive to the nature of substituents and the solvent. nih.govmdpi.com For 4-tert-butylsulfonyl-pyrazol-5-amine, two principal prototropic tautomers can be considered: the 5-amino-1H-pyrazole form and the 5-imino-4,5-dihydro-1H-pyrazole form.

The relative stability of these tautomers is dictated by electronic factors. The 5-amino form benefits from the aromaticity of the pyrazole ring. The strong electron-withdrawing sulfonyl group at C4 would likely further stabilize this aromatic system by delocalizing electron density. In contrast, the 5-imino tautomer disrupts the ring's aromaticity. Computational studies on related pyrazolone (B3327878) systems have shown that the amino tautomer is often significantly more stable than its imino counterpart, and this preference is enhanced by solvents. nih.gov It is therefore highly probable that the 5-amino tautomer is the predominant, if not exclusive, form for this compound in most conditions.

The solvent can also play a critical role in tautomeric equilibrium. nih.gov Polar, protic solvents can stabilize specific tautomers through hydrogen bonding with either the amino group or the ring nitrogens. Conversely, in nonpolar solvents, pyrazole derivatives can self-associate through hydrogen bonds, forming dimers or trimers, which can also influence the favored tautomeric form. fu-berlin.demdpi.com

Role of Catalysis and Solvent Effects in Chemical Transformations

The choice of catalyst and solvent is paramount in controlling the outcome of reactions involving substituted pyrazoles.

Catalysis:

Acid Catalysis: Multicomponent reactions and condensations involving pyrazol-5-amines often employ Brønsted acids like p-toluenesulfonic acid (p-TsOH) to activate electrophiles (e.g., aldehydes) and catalyze cyclization steps. scirp.orgnih.gov

Base Catalysis: Reactions that require enhanced nucleophilicity of the amino group, such as N-sulfonylation, typically use a non-nucleophilic base like triethylamine (B128534) (Et₃N) to deprotonate the substrate. mdpi.com

Metal Catalysis: As mentioned, copper(I) and copper(II) salts are effective catalysts for oxidative coupling reactions of pyrazol-5-amines, facilitating the formation of N-N or C-N bonds. nih.govmdpi.com The choice of ligand can be crucial for achieving high yields in these transformations.

Solvent Effects: The solvent can dramatically influence reaction rates and selectivity by stabilizing intermediates, affecting tautomeric equilibria, and determining catalyst solubility and activity.

In studies on the oxidative coupling of pyrazol-5-amines, solvents like dichloromethane (B109758) (CH₂Cl₂) and toluene (B28343) have been found to be superior to more polar solvents like DMF or protic solvents like ethanol (B145695) (EtOH). nih.govmdpi.com

The use of aprotic dipolar solvents like DMSO can sometimes lead to different reaction pathways, as observed in some iodine-mediated syntheses where DMSO can act as a C1 source. nih.gov

The tautomeric distribution of pyrazoles can be highly solvent-dependent, which in turn affects which site of the molecule is most reactive. nih.gov

| Reaction Type | Typical Catalyst | Common Solvents | Reference Example |

|---|---|---|---|

| N-Sulfonylation | Triethylamine (Base) | Acetonitrile (B52724) (CH₃CN) | Synthesis of N-tosylbenzenesulfonamide mdpi.com |

| Oxidative Coupling (Azo) | CuI (Metal) | CH₂Cl₂ | Formation of azopyrroles nih.gov |

| Domino Cyclization | p-TsOH (Acid) | DMF | Synthesis of pyrazolo-fused heterocycles nih.gov |

| Dimerization | Cu(OAc)₂ (Metal) | Toluene | Synthesis of pyrazole-fused pyridazines mdpi.com |

Computational Support for Proposed Reaction Mechanisms (e.g., Transition State Calculations)

Given the limited experimental data on 4-tert-butylsulfonyl-pyrazol-5-amine, computational chemistry serves as an indispensable tool for predicting its reactivity and elucidating potential reaction mechanisms. researchgate.neteurasianjournals.com

Density Functional Theory (DFT): DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311+G(d,p), are widely employed to investigate pyrazole chemistry. nih.govresearchgate.net These methods can be used to:

Determine the ground-state geometries and relative energies of reactants, products, and potential tautomers.

Calculate the electronic properties, such as atomic charges and molecular orbital energies (HOMO-LUMO), which provide insight into the molecule's nucleophilic and electrophilic sites. researchgate.net

Model the entire potential energy surface of a proposed reaction pathway.

Transition State (TS) Calculations: A critical aspect of mechanistic investigation is the identification and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.edu Locating a TS computationally and confirming it has exactly one imaginary vibrational frequency allows for the determination of the activation energy (Ea) of a reaction step, which is crucial for understanding reaction kinetics. researchgate.netscm.com For a reaction involving 4-tert-butylsulfonyl-pyrazol-5-amine, TS calculations could be used to compare the energy barriers for competing pathways, such as reaction at the amino group versus electrophilic attack on the ring, thereby providing theoretical validation for the predicted selectivity.

Solvation Models: To better simulate real-world reaction conditions, calculations can incorporate a solvent environment using implicit models like the Polarizable Continuum Model (PCM). nih.gov This approach accounts for the bulk electrostatic effects of the solvent, leading to more accurate predictions of reaction energetics and tautomeric equilibria in solution.

Computational Chemistry and Theoretical Analysis of 4 Tert Butylsulfonyl Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. mdpi.com For 4-tert-butylsulfonyl-Pyrazol-5-amine, these calculations provide a quantitative description of its molecular orbitals and charge distribution, which are key determinants of its chemical reactivity and interaction potential.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For 4-tert-butylsulfonyl-Pyrazol-5-amine, the HOMO is expected to be predominantly localized on the electron-rich pyrazole (B372694) ring and the amino group, which are nucleophilic centers. The electron-withdrawing tert-butylsulfonyl group would significantly lower the energy of the LUMO, localizing it primarily around the sulfonyl moiety and the C4 position of the pyrazole ring, which are the electrophilic centers. Theoretical calculations would quantify these energy levels and the energy gap, providing insight into the molecule's kinetic stability and its propensity to engage in chemical reactions. youtube.com

Table 1: Theoretical Frontier Molecular Orbital Properties This table presents hypothetical calculated values for FMO analysis to illustrate the concept.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution across a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.id The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-poor, typically colored blue).

In 4-tert-butylsulfonyl-Pyrazol-5-amine, the MEP map would show significant negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole ring and the amino group. These sites are susceptible to electrophilic attack and are capable of acting as hydrogen bond acceptors. Conversely, regions of high positive potential would be located around the hydrogen atoms of the amino group, identifying them as primary sites for nucleophilic attack and as hydrogen bond donors. researchgate.net The tert-butyl group, being nonpolar, would exhibit a neutral potential (green). This detailed charge landscape is crucial for understanding non-covalent interactions, particularly in the context of drug design.

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For 4-tert-butylsulfonyl-Pyrazol-5-amine, key rotatable bonds exist between the pyrazole ring and the sulfur atom of the sulfonyl group, as well as between the sulfur atom and the tert-butyl group.

Exploring the molecule's potential energy surface allows for the identification of stable conformers (local minima) and the transition states that connect them. This analysis reveals the molecule's flexibility and the preferred three-dimensional structures it adopts. The relative energies of these conformers determine their population at a given temperature. Identifying the global minimum energy conformation is essential, as it often represents the most likely bioactive conformation for receptor binding. nih.gov

Table 2: Theoretical Relative Energies of Possible Conformers This table shows hypothetical data from a conformational analysis, illustrating the relative stability of different spatial arrangements.

| Conformer | Dihedral Angle (C4-S-C-H) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 | 60° | 0.00 | Global Minimum |

| 2 | 180° | 1.5 | Local Minimum |

| 3 | -60° | 1.8 | Local Minimum |

In Silico Molecular Design Principles and Ligand-Receptor Interaction Prediction (focus on theoretical models of interaction)

In silico molecular design uses computational methods to predict how a molecule might interact with a biological target, such as a protein receptor. nih.gov The electronic and structural information derived from quantum chemical calculations and conformational analysis for 4-tert-butylsulfonyl-Pyrazol-5-amine serves as the foundation for these predictions.

Theoretical models of ligand-receptor interactions can be built using molecular docking simulations. Based on the analyses in previous sections, 4-tert-butylsulfonyl-Pyrazol-5-amine possesses key features for molecular recognition:

Hydrogen Bond Donors: The amino group (-NH2).

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazole ring.

Hydrophobic/Steric Bulk: The tert-butyl group.

These features suggest that the molecule could bind to a receptor's active site through a combination of hydrogen bonds and hydrophobic interactions. For instance, in a hypothetical kinase inhibitor model, the pyrazole-amine moiety could form hydrogen bonds with the hinge region of the ATP-binding site, a common interaction pattern for pyrazole-based inhibitors. nih.govresearchgate.net The tert-butylsulfonyl group could then occupy a nearby hydrophobic pocket, enhancing binding affinity and selectivity.

Molecular Dynamics Simulations for Dynamic Behavior and Stability Studies

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.net MD simulations model the movements and interactions of all atoms in the system, including the ligand, the receptor, and surrounding solvent molecules, by solving Newton's equations of motion.

For 4-tert-butylsulfonyl-Pyrazol-5-amine, an MD simulation could be used to:

Assess the stability of the predicted binding pose obtained from docking.

Analyze the flexibility of the ligand within the binding site.

Identify key intermolecular interactions (like hydrogen bonds) and their persistence over time.

Calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the receptor.

By simulating the dynamic behavior, MD provides critical insights into the stability and strength of the ligand-receptor complex, which are essential for rational drug design. researchgate.net

Table 3: Compounds Mentioned

| Compound Name |

|---|

| 4-tert-butylsulfonyl-Pyrazol-5-amine |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Tert Butylsulfonyl Pyrazol 5 Amine Derivatives

Strategic Design for Modifications of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offering multiple sites for modification. Strategic alterations to this core structure are fundamental to modulating the physicochemical and pharmacological properties of the resulting derivatives.

The design of novel 4-tert-butylsulfonyl-pyrazol-5-amine derivatives often involves a multifaceted approach to modifying the pyrazole ring. One key strategy is the introduction of various substituents at the N1 and C3 positions, which can significantly impact the molecule's electronic distribution, steric profile, and hydrogen bonding capacity. These modifications are typically guided by the desire to enhance binding affinity to a specific biological target, improve selectivity, and optimize pharmacokinetic properties.

The following table outlines potential strategic modifications to the pyrazole ring system and their intended impact:

| Modification Site | Type of Modification | Intended Impact |

| N1 Position | Alkylation, Arylation | Lock tautomeric form, introduce steric bulk, modulate lipophilicity |

| C3 Position | Introduction of small alkyl or aryl groups | Explore additional binding pockets, alter electronic properties |

| C5-Amino Group | Acylation, Alkylation | Modify hydrogen bonding capacity, introduce new functional groups |

These strategic modifications allow for a systematic exploration of the chemical space around the 4-tert-butylsulfonyl-pyrazol-5-amine scaffold, paving the way for the identification of derivatives with enhanced academic properties.

Investigation of the tert-Butylsulfonyl Moiety's Impact on Molecular Interactions

The tert-butylsulfonyl group at the C4 position is a defining feature of this class of compounds, exerting a significant influence on their molecular interactions. This bulky and strongly electron-withdrawing group imparts several key characteristics to the molecule.

From a steric perspective, the tert-butyl group introduces significant bulk, which can play a crucial role in orienting the molecule within a binding site. This steric hindrance can either be beneficial, by promoting a specific binding conformation and enhancing selectivity, or detrimental, by preventing access to the target site. The precise impact of this steric bulk is highly dependent on the topology of the specific biological target.

Electronically, the sulfonyl group is a strong electron-withdrawing group, which significantly influences the electron density of the pyrazole ring. This can affect the pKa of the ring nitrogens and the C5-amino group, thereby modulating their ability to participate in hydrogen bonding and other non-covalent interactions. The electron-withdrawing nature of the sulfonyl group can also render the pyrazole ring more susceptible to certain chemical reactions, a factor that is important in both synthesis and metabolic stability.

Systematic Variations of Substituents at Pyrazole N1 and C3 Positions

Systematic variation of substituents at the N1 and C3 positions of the pyrazole ring is a cornerstone of SAR studies for this class of compounds. These modifications allow for a detailed probing of the structure-activity landscape and the identification of key structural features required for desired academic properties.

N1 Position: Substitution at the N1 position is a common strategy to explore the impact of modifying the hydrogen-bonding capabilities of the pyrazole ring and to introduce groups that can interact with specific regions of a target binding site. The introduction of small alkyl groups, such as methyl or ethyl, can provide insights into the steric tolerance at this position. Larger aryl or substituted aryl groups can be used to probe for potential pi-stacking or other hydrophobic interactions.

The following table provides examples of systematic variations at the N1 and C3 positions and the rationale behind these changes:

| Position | Substituent | Rationale for Variation |

| N1 | H | Unsubstituted parent compound for baseline activity. |

| Methyl | Introduce small steric bulk and remove H-bond donor capability. | |

| Phenyl | Explore potential for pi-stacking interactions. | |

| Substituted Phenyl | Modulate electronic properties and explore specific interactions. | |

| C3 | H | Parent compound to assess the effect of substitution. |

| Methyl | Introduce small lipophilic group. | |

| Phenyl | Introduce larger aromatic group for potential hydrophobic interactions. | |

| Halogens (Cl, F) | Alter electronic properties through inductive effects. |

By systematically synthesizing and evaluating compounds with these variations, researchers can build a comprehensive understanding of the SAR for this scaffold.

Correlation between Defined Structural Features and Observed Academic Properties

The ultimate goal of SAR studies is to establish a clear correlation between specific structural features and the observed academic properties of the compounds, such as theoretical binding affinities and reactivity profiles. This understanding is essential for the rational design of new and improved derivatives.

For 4-tert-butylsulfonyl-pyrazol-5-amine derivatives, several key structural features are expected to correlate with their academic properties:

The presence and nature of the N1-substituent: A strong correlation is often observed between the size and electronic properties of the N1-substituent and the theoretical binding affinity. For example, in some systems, a bulky N1-substituent might be required to fill a specific hydrophobic pocket in the target protein, leading to a higher predicted affinity.

The conformation of the tert-butylsulfonyl group: The rotational freedom around the C4-S bond can lead to different conformations of the tert-butylsulfonyl group. The preferred conformation, and its ability to interact favorably with the target, will directly impact the theoretical binding affinity.

The following table illustrates a hypothetical correlation between structural features and academic properties based on general principles of medicinal chemistry:

| Structural Feature | Academic Property | Hypothetical Correlation |

| N1-Phenyl substituent | Theoretical Binding Affinity | Increased affinity due to potential pi-stacking interactions with aromatic residues in the binding site. |

| C3-Electron-withdrawing group | Reactivity Profile | Decreased reactivity of the C5-amino group towards electrophiles. |

| Bulky N1-substituent | Theoretical Binding Affinity | May increase or decrease affinity depending on the steric constraints of the binding pocket. |

| Hydrogen bond donor at N1 | Theoretical Binding Affinity | Can be crucial for anchoring the molecule in the binding site through hydrogen bonding. |

It is important to note that these correlations are often complex and can be influenced by multiple factors simultaneously. Computational methods, such as molecular docking and quantum mechanics calculations, are valuable tools for rationalizing these relationships and guiding further molecular design efforts. Through a combination of synthetic chemistry, biological evaluation, and computational modeling, a comprehensive understanding of the SAR for 4-tert-butylsulfonyl-pyrazol-5-amine derivatives can be achieved, facilitating the development of compounds with tailored academic properties.

Exploration of Chemical Transformations and Derivatization of 4 Tert Butylsulfonyl Pyrazol 5 Amine

Amination Reactions and N-Functionalization of the Pyrazole (B372694) Ring

The presence of both an exocyclic primary amine at the C5 position and two endocyclic nitrogen atoms within the pyrazole ring presents rich opportunities for N-functionalization. These reactions are fundamental for introducing diverse substituents that can modulate the molecule's properties.

One common transformation of the 5-amino group is sulfonamidation . For instance, related 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine derivatives react with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine (B128534) to yield pyrazole-based benzenesulfonamides. mdpi.comresearchgate.net This reaction typically proceeds in a solvent like acetonitrile (B52724) at room temperature, affording the N-sulfonated product in high yield. mdpi.comresearchgate.net This approach allows for the incorporation of a sulfonamide group, a well-known pharmacophore, into the pyrazole framework. mdpi.com

Another key strategy is reductive amination . This one-pot, two-step process involves the initial condensation of a pyrazol-5-amine with an aldehyde, like p-methoxybenzaldehyde, to form an N-(5-pyrazolyl)imine intermediate in situ. researchgate.net This intermediate is then reduced without isolation to yield the corresponding N-alkylated amine. researchgate.net This method is efficient and avoids the need to purify the intermediate aldimine, making it a practical approach for introducing substituted benzyl (B1604629) groups onto the exocyclic amine. researchgate.net

Functionalization can also occur at the nitrogen atoms of the pyrazole ring itself. A straightforward approach involves linking the pyrazole to other heterocyclic systems. For example, in the synthesis of energetic materials, a 4-amino-3,5-dinitropyrazole moiety has been connected to a 5-aminotetrazole (B145819) via a methylene (B1212753) bridge, demonstrating a method for N-functionalization that creates larger, more complex structures. mdpi.com Copper-catalyzed cross-coupling reactions have also been developed for the site-selective N-arylation or N-alkylation of pyrazoles with substrates bearing benzylic C-H bonds, highlighting advanced methods for derivatizing the ring nitrogens. nih.gov

| Reaction Type | Pyrazol-5-amine Reactant | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Sulfonamidation | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride, triethylamine, acetonitrile | N-Tosylbenzenesulfonamide derivative | mdpi.comresearchgate.net |

| Reductive Amination | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 1. p-methoxybenzaldehyde (solvent-free) 2. Reducing agent | N-(4-methoxybenzyl) derivative | researchgate.net |

| N-Methylene Bridge Formation | Ammonium 4-amino-3,5-dinitropyrazolate | 1. Chloroiodomethane 2. 5-aminotetrazole, KOH, KI, DMF | N-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine | mdpi.com |

Cycloaddition Reactions and Annulation Strategies Involving the Pyrazole Moiety

While the aromatic nature of the pyrazole ring makes it generally unreactive in classical cycloaddition reactions, annulation strategies that build new rings onto the pyrazole scaffold are valuable for creating fused heterocyclic systems. These strategies often rely on the functional groups attached to the pyrazole core as handles for cyclization.

A notable transformation involving pyrazol-5-amines is their oxidative dehydrogenative coupling to form highly functionalized heteroaromatic azo compounds. nih.gov In one approach, the reaction simultaneously installs a C-I bond and forms an N=N bond through an intermolecular iodination and oxidation process. nih.gov A related method involves a copper-catalyzed oxidative coupling that directly converts pyrazol-5-amines into azopyrroles. nih.gov Although not a cycloaddition, this represents a significant structural transformation that builds a new functional moiety onto the pyrazole core. The resulting azo compounds can serve as precursors for further derivatization. nih.gov

More conventional annulation can be envisioned by first introducing appropriate functional groups onto the pyrazole. For instance, a halogenated pyrazole could undergo subsequent reactions, such as intramolecular Heck reactions or other palladium-catalyzed cyclizations, to form fused ring systems. Similarly, introducing an alkyne via Sonogashira coupling (see Section 7.4) could enable intramolecular cycloadditions or other ring-closing reactions to construct bicyclic or polycyclic structures incorporating the pyrazole moiety.

Halogenation and Other Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings, including pyrazoles. masterorganicchemistry.com The outcome of such reactions on the 4-tert-butylsulfonyl-pyrazol-5-amine ring is dictated by the electronic nature and directing effects of the existing substituents. The C5-amino group is a strongly activating, ortho-para director, while the C4-sulfonyl group is a strongly deactivating, meta-director.

Given that the C4 position is already substituted, electrophilic attack would be directed to other available positions on the ring, primarily C3. However, the powerful deactivating effect of the sulfonyl group would make traditional EAS reactions challenging.

Despite this, methods for the halogenation of related pyrazol-5-amines have been developed. A metal-free protocol for the halogenation of 3-Aryl-1H-pyrazol-5-amines at the C4 position utilizes N-halosuccinimide (NXS) reagents. dntb.gov.ua This transformation provides an effective route to 4-halogenated pyrazole derivatives in moderate to excellent yields under mild conditions. dntb.gov.ua For the title compound, where C4 is blocked, this reactivity highlights the susceptibility of the pyrazole ring to halogenation, suggesting that under appropriate conditions, substitution at the C3 position might be achievable, albeit likely requiring more forcing conditions due to the deactivating sulfonyl group.

Common electrophilic aromatic substitution reactions include:

Halogenation : The introduction of chlorine, bromine, or iodine onto the aromatic ring, typically using reagents like Cl₂, Br₂, or I₂ with a Lewis acid catalyst, or milder reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). libretexts.orgmsu.edu

Nitration : The substitution of a hydrogen atom with a nitro group (NO₂), usually achieved with a mixture of nitric acid and sulfuric acid, which generates the electrophilic nitronium ion (NO₂⁺). msu.edumasterorganicchemistry.com

Sulfonation : The introduction of a sulfonic acid group (SO₃H), accomplished using fuming sulfuric acid (H₂SO₄ + SO₃). msu.edumasterorganicchemistry.com This reaction is often reversible. masterorganicchemistry.com

The feasibility of these reactions on the 4-tert-butylsulfonyl-pyrazol-5-amine scaffold would depend on overcoming the deactivating effect of the sulfonyl group while managing the directing effects of the amine substituent.

Metal-Catalyzed Coupling Reactions for Further Derivatization (e.g., Sonogashira coupling of iodopyrazoles)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant structural elaboration of the pyrazole scaffold. These reactions typically require a pyrazole functionalized with a halide or triflate, which can then be coupled with a variety of partners.

Following the halogenation of the pyrazole ring as described in Section 7.3, the resulting halopyrazoles become excellent substrates for cross-coupling. The Sonogashira coupling is a prime example, used to couple terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. nih.gov For instance, iodo-substituted azopyrroles, synthesized from pyrazol-5-amines, have been successfully coupled with various terminal alkynes via Sonogashira cross-coupling to generate novel azo compounds with extended conjugation. nih.gov

Other important metal-catalyzed reactions applicable to pyrazole derivatization include:

Suzuki Coupling : The reaction of an organoboron compound with a halide catalyzed by a palladium complex.

Heck Coupling : The coupling of an alkene with a halide or triflate catalyzed by palladium.

Stille Coupling : The palladium-catalyzed coupling of an organostannane with an organic halide. This has been demonstrated in the reaction of 5-tributylstannyl-4-fluoropyrazole with aryl iodides to produce 5-aryl-4-fluoropyrazoles in good yields. researchgate.net

Buchwald-Hartwig Amination : A palladium-catalyzed reaction for forming C-N bonds.

Furthermore, direct C-H activation provides an alternative strategy that avoids pre-functionalization. Copper-catalyzed methods have been reported for the cross-coupling of benzylic C-H bonds with the N-H bonds of pyrazoles, demonstrating a modern approach to forming C-N linkages with high regioselectivity. nih.gov

| Coupling Reaction | Pyrazolyl Substrate | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|---|

| Sonogashira | Iodo-pyrazole | Terminal Alkyne | Pd complex, Cu(I) salt, Base | C(sp)-C(sp²) |

| Suzuki | Halo-pyrazole | Boronic Acid/Ester | Pd complex, Base | C(sp²)-C(sp²) |

| Heck | Halo-pyrazole | Alkene | Pd complex, Base | C(sp²)-C(sp²) |

| Stille | Halo-pyrazole | Organostannane | Pd complex | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Halo-pyrazole | Amine | Pd complex, Base | C(sp²)-N |

| C-H/N-H Coupling | Pyrazole (N-H) | Benzylic C-H Substrate | Cu catalyst, Oxidant | C(sp³)-N |

Synthesis of Hybrid Molecules Incorporating the 4-tert-butylsulfonyl-Pyrazol-5-amine Scaffold

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. mdpi.com This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action. The 4-tert-butylsulfonyl-pyrazol-5-amine scaffold is an excellent candidate for incorporation into such hybrid molecules due to its synthetic tractability and established presence in biologically active compounds.

The functional groups on the scaffold—the primary amine and the pyrazole ring nitrogens—serve as convenient attachment points for other molecular fragments.

The 5-amino group can be acylated to link carboxylic acid-containing pharmacophores, such as in the design of hybrid molecules combining pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold. nih.gov It can also be converted into other functional groups that facilitate linkage, such as an azo group for coupling with phenols. nih.gov

The N1 nitrogen of the pyrazole ring is a common site for substitution, allowing the scaffold to be connected to aryl, heteroaryl, or alkyl moieties. This is a key strategy in the synthesis of pyrazole-tetrazole hybrids, where the two heterocyclic rings are linked through various junctions. mdpi.com

Examples of hybrid molecule design that could be adapted for the 4-tert-butylsulfonyl-pyrazol-5-amine scaffold include:

Pyrazole-Sulfonamide Hybrids : As discussed in Section 7.1, the reaction of the 5-amino group with sulfonyl chlorides directly yields pyrazole-sulfonamide hybrids, a class of compounds known for activities such as COX-2 inhibition. mdpi.com

Pyrazole-Thiazole Hybrids : The amino group can be used as a handle to build or attach a thiazole (B1198619) ring, another important pharmacophore in medicinal chemistry. nih.gov

Pyrazole-Azo Hybrids : Diazotization of the 5-amino group followed by coupling with electron-rich aromatic systems, like sterically hindered phenols, can produce azo compounds with potential cytotoxic activity. nih.gov

The synthesis of these hybrid molecules leverages the chemical transformations discussed in the preceding sections to covalently link the pyrazole scaffold to other biologically relevant structures, thereby creating novel chemical entities for therapeutic evaluation.

Potential Applications in Advanced Chemical Research Strictly Excluding Prohibited Elements

Ligand Design in Coordination Chemistry and Metal Complexation Studies

The pyrazole (B372694) nucleus and its derivatives are well-established as effective ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate with a variety of metal ions. nih.goveiu.edu The subject compound, Pyrazol-5-amine, 4-tert-butylsulfonyl-, is expected to be a versatile ligand. The pyrazole ring itself offers at least two coordination sites through its nitrogen atoms. semanticscholar.orgresearchgate.net

The amine group at the 5-position introduces an additional coordination site, potentially allowing the molecule to act as a bidentate or even a bridging ligand, leading to the formation of polynuclear metal complexes. nih.gov The presence of the bulky tert-butylsulfonyl group at the 4-position is anticipated to exert significant steric influence on the coordination environment around a metal center. This steric hindrance can be strategically employed to control the coordination number and geometry of the resulting metal complexes, potentially leading to the formation of complexes with unusual structural features or enhanced stability.

Furthermore, the electron-withdrawing nature of the sulfonyl group can modulate the electron density on the pyrazole ring, thereby influencing the donor properties of the nitrogen atoms and the strength of the metal-ligand bonds. This electronic tuning is a critical aspect of ligand design, as it can impact the catalytic activity, magnetic properties, and photophysical characteristics of the resulting metal complexes.

Table 1: Potential Coordination Modes of Pyrazol-5-amine, 4-tert-butylsulfonyl-

| Coordination Mode | Description | Potential Impact of Substituents |

| Monodentate | Coordination through one of the pyrazole nitrogen atoms. | The tert-butylsulfonyl group can influence the Lewis basicity of the nitrogen atoms. |

| Bidentate (Chelating) | Coordination through a pyrazole nitrogen and the exocyclic amine nitrogen. | The bulky tert-butyl group may favor specific chelate ring conformations. |

| Bidentate (Bridging) | Bridging two metal centers using two different donor atoms. | Can lead to the formation of coordination polymers or polynuclear clusters. |

Catalysis and Organocatalysis Facilitated by Pyrazole Derivatives

Pyrazole derivatives have found utility in both metal-catalyzed and organocatalytic reactions. mdpi.comorientjchem.org The structural features of Pyrazol-5-amine, 4-tert-butylsulfonyl- suggest its potential as a catalyst or a ligand in catalytic systems. In the realm of organocatalysis, the amine group can participate in hydrogen bonding interactions or act as a Brønsted base, while the pyrazole core can also engage in hydrogen bonding.

The electron-withdrawing sulfonyl group can enhance the acidity of the N-H proton of the pyrazole ring, making it a more effective hydrogen bond donor. This cooperative functionality could be exploited in enantioselective transformations. For instance, related pyrazole derivatives have been used in asymmetric Michael additions and other carbon-carbon bond-forming reactions.

As a ligand in transition metal catalysis, the electronic and steric properties of Pyrazol-5-amine, 4-tert-butylsulfonyl- can be fine-tuned to influence the outcome of catalytic reactions. The steric bulk of the tert-butylsulfonyl group could create a specific chiral pocket around a metal center, which is beneficial for asymmetric catalysis. The electron-withdrawing nature of this group can also render the metal center more electrophilic, potentially enhancing its catalytic activity in certain reactions.

Chemosensing Applications for Molecular Recognition

The development of chemosensors for the selective detection of ions and molecules is a rapidly growing field of research. Pyrazole-based compounds have emerged as promising scaffolds for the design of fluorescent and colorimetric chemosensors. nih.govrsc.orgresearchgate.net The ability of the pyrazole ring to engage in hydrogen bonding and coordinate with metal ions is central to its application in sensing. nih.gov

Pyrazol-5-amine, 4-tert-butylsulfonyl- possesses key features for chemosensing applications. The amine and pyrazole nitrogens can act as binding sites for specific analytes, such as metal cations or anions. The tert-butylsulfonyl group, with its oxygen atoms, could also participate in analyte recognition. Upon binding of an analyte, changes in the electronic properties of the pyrazole ring could lead to a detectable optical response, such as a change in fluorescence intensity or a color change. The sulfonyl group, in some cases, can be cleaved by specific analytes, leading to a significant change in the fluorescence of the molecule. nih.gov

The design of a chemosensor based on this scaffold would involve the strategic incorporation of a fluorophore or chromophore. The interaction of the target analyte with the pyrazole-based receptor would then modulate the photophysical properties of the signaling unit. The selectivity of the sensor could be tuned by modifying the steric and electronic environment around the binding pocket, to which the tert-butylsulfonyl group would be a key contributor.

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

5-Aminopyrazoles are recognized as valuable building blocks in organic synthesis, serving as precursors for the construction of a wide array of fused heterocyclic systems with potential biological and material applications. beilstein-journals.orgbeilstein-journals.orgmdpi.com The presence of multiple reaction sites in Pyrazol-5-amine, 4-tert-butylsulfonyl- makes it a highly versatile synthetic intermediate.

The amine group at the 5-position is a potent nucleophile and can readily react with various electrophiles. researchgate.net For example, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other related heterocyclic systems. beilstein-journals.orgmdpi.com The pyrazole ring itself can also undergo electrophilic substitution, although the electron-withdrawing sulfonyl group would likely direct substitution to specific positions.